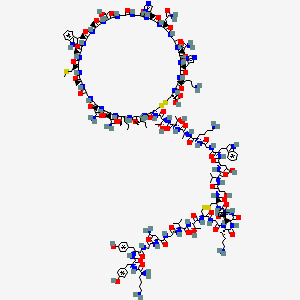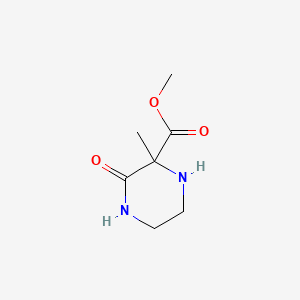![molecular formula C9H20N2O3 B568686 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) CAS No. 121103-18-2](/img/new.no-structure.jpg)
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is a chemical compound with the molecular formula C9H20N2O3. This compound is known for its unique structure, which includes an aminooxy functional group attached to a butyl chain, and a carbamate ester group. It is often used in various chemical and biological research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- typically involves the following steps:
Formation of the Aminooxy Intermediate: The initial step involves the preparation of the aminooxy intermediate. This can be achieved by reacting hydroxylamine with a suitable butyl derivative under controlled conditions.
Carbamate Ester Formation: The aminooxy intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine, altering the compound’s reactivity and properties.
Substitution: The carbamate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime and amine derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity.
Mecanismo De Acción
The mechanism by which Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- exerts its effects involves the interaction of its aminooxy group with various molecular targets. This group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of oxime derivatives. These interactions can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, [2-(aminooxy)ethyl]-, 1,1-dimethylethyl ester: Similar structure but with a shorter ethyl chain.
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester: Similar structure with a propyl chain.
Carbamic acid, [2-(aminooxy)hexyl]-, 1,1-dimethylethyl ester: Similar structure with a longer hexyl chain.
Uniqueness
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of the aminooxy group provides distinct chemical properties that are not found in many other carbamate esters, making it particularly valuable in specialized research applications.
Propiedades
Número CAS |
121103-18-2 |
|---|---|
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-2-aminooxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
BUIPMOBDSFMZNR-ZETCQYMHSA-N |
SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
SMILES isomérico |
CC[C@@H](CNC(=O)OC(C)(C)C)ON |
SMILES canónico |
CCC(CNC(=O)OC(C)(C)C)ON |
Sinónimos |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


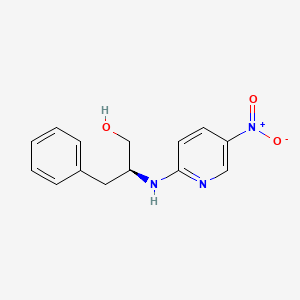

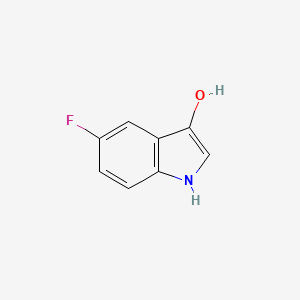
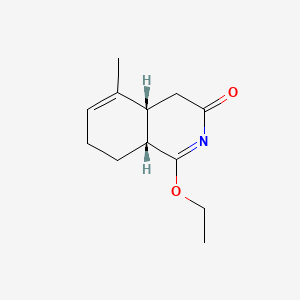
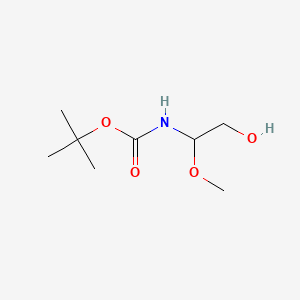
![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)
![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)
